molecular formula C11H15NO2 B13287517 n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine

n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B13287517
M. Wt: 193.24 g/mol
InChI Key: MIUUMCUZCKSULZ-UHFFFAOYSA-N
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Description

n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine ( 1020989-36-9) is a chemical compound with the molecular formula C11H15NO2 . This substance features a 1,3-benzodioxole core, a privileged scaffold recognized in medicinal chemistry for its ability to elicit biological activity across various targets . The 1,3-benzodioxole moiety is present in a range of biologically active molecules and is a key structural component in synthetic intermediates for developing novel heterocyclic compounds, including those with potential pharmacological profiles . While the specific biological activity and mechanism of action for this compound require further investigation, derivatives of the 1,3-benzodioxole structure have been designed and synthesized as potential agonists for plant hormone receptors, demonstrating the utility of this scaffold in chemical biology . Researchers can utilize this compound as a building block in multicomponent assembly processes or as a key intermediate in the synthesis of more complex molecules for drug discovery and development programs . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-butan-2-yl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C11H15NO2/c1-3-8(2)12-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3

InChI Key

MIUUMCUZCKSULZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthetic Strategies and Methodologies for N Sec Butyl Benzo D 1 2 Dioxol 5 Amine and Analogues

Precursor Synthesis and Derivatization Approaches

The foundational step in synthesizing the target compound is the efficient preparation of its core components: the benzo[d] marquette.eduresearchgate.netdioxole amine precursor and the introduction of the sec-butyl moiety.

Benzo[d] marquette.eduresearchgate.netdioxol-5-amine, also known as 3,4-(Methylenedioxy)aniline, is the key precursor. nih.govnist.gov A common and classical synthetic route begins with 1,3-benzodioxole (B145889). The process involves a selective nitration at the 5-position of the aromatic ring using nitric acid in an acetic acid medium. researchgate.net The resulting intermediate, 5-nitro-1,3-benzodioxole, is then subjected to a reduction reaction to convert the nitro group into a primary amine. This reduction can be achieved using various standard methods, such as catalytic hydrogenation with H₂ gas over a palladium catalyst or using metal-acid systems like tin and hydrochloric acid. This two-step process provides a reliable pathway to obtain the essential Benzo[d] marquette.eduresearchgate.netdioxol-5-amine intermediate. researchgate.net

Table 1: Physical and Chemical Properties of Benzo[d] marquette.eduresearchgate.netdioxol-5-amine

Property Value
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
CAS Number 14268-66-7
Appearance Solid
Melting Point 39-41 °C
Boiling Point 267.9 °C at 760 mmHg
Density 1.3 g/cm³

Source: nih.govnist.govchemsrc.com

The sec-butyl group is a four-carbon alkyl substituent derived from butane, where the connection to the parent molecule is at a secondary carbon atom. proprep.comwikipedia.org Its chemical formula is -CH(CH₃)CH₂CH₃. wikipedia.org Several established methodologies can be employed to introduce this group onto the primary amine of the benzodioxole precursor to form the desired secondary amine.

Reductive Amination: This is one of the most common and efficient methods for N-alkylation. It involves the reaction of Benzo[d] marquette.eduresearchgate.netdioxol-5-amine with 2-butanone. The initial reaction forms a Schiff base or imine intermediate, which is then reduced in situ to the target secondary amine. Various reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity.

Direct Alkylation: This strategy involves the direct reaction of Benzo[d] marquette.eduresearchgate.netdioxol-5-amine with a sec-butyl halide, such as 2-bromobutane or 2-iodobutane, typically in the presence of a base to neutralize the hydrogen halide byproduct. While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of the tertiary amine, and may require careful control of reaction conditions to achieve mono-alkylation selectively.

Table 2: Comparison of Introduction Strategies for the sec-butyl Group

Method Reagents Advantages Potential Disadvantages
Reductive Amination 2-butanone, reducing agent (e.g., NaBH(OAc)₃) High selectivity for mono-alkylation, mild reaction conditions. Requires a two-step process (imine formation and reduction).

| Direct Alkylation | sec-butyl halide (e.g., 2-bromobutane), base | Single-step reaction. | Risk of over-alkylation (tertiary amine formation), may require harsher conditions. |

Direct Amidation and Alkylation Reactions for Secondary Amine Formation

Direct reactions are fundamental to forming the N-C bond in N-substituted benzodioxole amines. As discussed, direct alkylation provides a pathway to the target secondary amine. mdpi.com

Beyond direct alkylation with alkyl halides, amidation reactions offer a route to related amide analogues. For instance, N-(benzo[d] marquette.eduresearchgate.netdioxol-5-yl) acetamide derivatives can be synthesized by reacting Benzo[d] marquette.eduresearchgate.netdioxol-5-amine with an activated carboxylic acid derivative, such as an acid chloride. nih.gov In a typical procedure, an appropriate carboxylic acid is first converted to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. This acid chloride is then reacted with Benzo[d] marquette.eduresearchgate.netdioxol-5-amine in the presence of a base like triethylamine (B128534) to yield the corresponding amide. nih.gov While this forms an amide rather than the target secondary amine, these amides can, in some cases, be subsequently reduced to the desired amine. Furthermore, direct catalytic amidation methods, which couple carboxylic acids and amines directly, are emerging as more atom-economical alternatives. mdpi.com

Multicomponent Reaction (MCR) Strategies Involving Benzo[d]marquette.eduresearchgate.netdioxole and Amine Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a powerful and efficient strategy for generating molecular diversity. beilstein-journals.org Isocyanide-based MCRs, in particular, are well-established for their ability to construct complex heterocyclic scaffolds in an atom-economical fashion. beilstein-journals.org

For the synthesis of analogues of N-(sec-butyl)benzo[d] marquette.eduresearchgate.netdioxol-5-amine, an MCR could be envisioned. For example, a Passerini or Ugi reaction could potentially be adapted. A hypothetical Ugi-type reaction might involve the combination of a benzo[d] marquette.eduresearchgate.netdioxole-derived aldehyde or ketone, an amine (such as sec-butylamine (B1681703) wikipedia.orgnih.gov), an isocyanide, and a carboxylic acid to rapidly generate complex amide derivatives containing the N-substituted benzodioxole framework. Such strategies are prized for their operational simplicity and ability to quickly build libraries of related compounds. rsc.org

Catalytic Approaches in N-Substituted Benzo[d]marquette.eduresearchgate.netdioxol-5-amine Synthesis

Catalytic methods provide elegant and efficient solutions for amine synthesis, often proceeding under mild conditions with high selectivity and reduced waste.

A promising and modern approach for the synthesis of unsymmetrical secondary amines is the ruthenium-catalyzed deaminative coupling of two different primary amines. marquette.eduorganic-chemistry.org This methodology offers a direct and highly atom-economical route where the only byproduct is ammonia. researchgate.net

In this strategy, a catalytic system, often generated in situ from a ruthenium complex and a specific ligand, facilitates the coupling of two primary amines. organic-chemistry.org For the synthesis of N-(sec-butyl)benzo[d] marquette.eduresearchgate.netdioxol-5-amine, this would involve the cross-coupling of Benzo[d] marquette.eduresearchgate.netdioxol-5-amine and sec-butylamine. Research has shown that catalytic systems composed of a tetranuclear Ru-H complex in combination with a catechol ligand are highly effective and chemoselective for promoting the formation of unsymmetrical secondary amines. researchgate.netorganic-chemistry.org

The proposed mechanism involves the formation of an imine intermediate from one of the primary amines, followed by nucleophilic addition by the second primary amine and subsequent C-N bond cleavage, which is often the rate-limiting step. organic-chemistry.org This catalytic method avoids the need for reactive reagents and the formation of wasteful byproducts, making it an environmentally benign and operationally simple alternative to traditional alkylation methods. marquette.eduorganic-chemistry.org The reaction's broad substrate scope suggests its applicability to aryl-substituted amines like Benzo[d] marquette.eduresearchgate.netdioxol-5-amine. researchgate.net

Table 3: Examples of Ruthenium Catalyst Systems for Deaminative Coupling

Ruthenium Precursor Ligand/Additive Application Reference
Tetranuclear Ru-H complex Catechol ligand Direct deaminative coupling of two primary amines. researchgate.netorganic-chemistry.org
Dinuclear Ru complex None (no additives required) Coupling of anilines and primary amines. researchgate.net

Boronic Acid Catalyzed Amidation

The direct formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Boronic acid-catalyzed amidation has emerged as a powerful method for this transformation, avoiding the need for stoichiometric activating agents. This reaction proceeds under relatively mild conditions and is known for its efficiency.

The synthesis of N-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine via this method would conceptually involve the direct coupling of benzo[d] nih.govnih.govdioxole-5-carboxylic acid with sec-butylamine. The mechanism of arylboronic acid-catalyzed amidation is understood to proceed through several key steps. Theoretical calculations and mechanistic studies suggest that the reaction initiates with the formation of an acyloxyboronic acid intermediate from the carboxylic acid and the boronic acid catalyst. nih.gov This step is often thermodynamically unfavorable, and the removal of water, typically with molecular sieves, is crucial to drive the reaction forward. nih.gov The resulting acyloxyboronic acid intermediate is then susceptible to nucleophilic attack by the amine. The rate-determining step is believed to be the cleavage of the C-O bond within a tetracoordinate acyl boronate intermediate, which then releases the final amide product and regenerates the catalyst. nih.gov

Recent investigations have also proposed alternative mechanisms, suggesting that the reaction may proceed through dimeric B-O-B motifs that activate the carboxylic acid while delivering the amine nucleophile. nih.govrsc.org The catalytic activity can be significantly influenced by the electronic and steric properties of the substituents on the arylboronic acid catalyst. nih.gov For instance, the high catalytic activity of ortho-iodophenylboronic acid is attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms. nih.govacs.org

Table 1: Key Features of Boronic Acid Catalyzed Amidation

Feature Description Reference
Reactants Carboxylic Acid (e.g., Benzo[d] nih.govnih.govdioxole-5-carboxylic acid) & Amine (e.g., sec-butylamine) nih.gov
Catalyst Arylboronic Acid (e.g., ortho-iodophenylboronic acid, 2-furanylboronic acid) nih.govrsc.org
Key Intermediate Mono(acyloxy)boronic acid nih.gov
Rate-Determining Step Cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate nih.gov
Essential Condition Dehydration (e.g., using molecular sieves) to remove water by-product nih.govacs.org
Proposed Alternative Dimeric B-O-B motifs may be involved in the catalytic cycle nih.govrsc.org

Suzuki-Miyaura Coupling in the Synthesis of Benzo[d]nih.govnih.govdioxole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, widely used in the synthesis of complex organic molecules. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organohalide or triflate. In the context of synthesizing benzo[d] nih.govnih.govdioxole derivatives, this reaction is instrumental for attaching various aryl or heterocyclic substituents to the benzodioxole core.

A notable application involves the synthesis of new 1,3-benzodioxole derivatives bearing a 1,2,3-triazole ring. worldresearchersassociations.com In this multi-step synthesis, a key step is the Suzuki-Miyaura coupling of a brominated benzodioxole intermediate with a range of aryl boronic acids. worldresearchersassociations.comresearchgate.net The optimization of reaction conditions is critical for achieving high yields. Studies have shown that the choice of catalyst, base, and solvent significantly impacts the reaction's success. For the coupling of a brominated 1-((benzo[d] nih.govnih.govdioxol-5-yl)methyl)-1H-1,2,3-triazole intermediate with various arylboronic acids, a systematic optimization was performed. worldresearchersassociations.comresearchgate.net It was determined that PdCl2(PPh3)2 was a superior catalyst compared to others like Pd(PPh3)4. The use of dioxane as the solvent and K2CO3 as the base provided the best yields. worldresearchersassociations.comresearchgate.net

This methodology allows for the synthesis of a diverse library of compounds by varying the boronic acid coupling partner, introducing substituted cyclic, aromatic, and heterocyclic rings onto the benzo[d] nih.govnih.govdioxole scaffold. worldresearchersassociations.com

Table 2: Optimized Suzuki-Miyaura Coupling Conditions for a 1,3-Benzodioxole Derivative

Parameter Optimized Condition Reference
Catalyst PdCl2(PPh3)2 worldresearchersassociations.comresearchgate.net
Ligand PPh3 worldresearchersassociations.comresearchgate.net
Base K2CO3 worldresearchersassociations.comresearchgate.net
Solvent Dioxane researchgate.net
Substrates Brominated Benzo[d] nih.govnih.govdioxole intermediate and various Aryl Boronic Acids worldresearchersassociations.com
Yields Good to excellent (33-89%) worldresearchersassociations.comresearchgate.net

Huisgen 1,3-Dipolar Cycloaddition in Scaffold Elaboration

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. organic-chemistry.orgnih.gov It involves the reaction of a 1,3-dipolar compound with a dipolarophile, such as an alkene or alkyne. organic-chemistry.org This reaction, particularly the copper-catalyzed variant between an azide and a terminal alkyne (often termed "click chemistry"), is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov

This methodology has been effectively used to elaborate the benzo[d] nih.govnih.govdioxole scaffold prior to further functionalization, such as Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net In a representative synthesis, (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol is used as a starting material. worldresearchersassociations.com It is converted to 5-(azidomethyl)-6-bromobenzo[d] nih.govnih.govdioxole. This azide derivative serves as the 1,3-dipole in a subsequent Huisgen cycloaddition with phenylacetylene (the dipolarophile). worldresearchersassociations.comresearchgate.net The reaction, catalyzed by copper(I) iodide (CuI), proceeds with high regioselectivity to afford the 1,4-regioisomer of 1-((6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole in excellent yield. worldresearchersassociations.com

This cycloaddition step is crucial as it introduces a stable, functionalizable triazole ring onto the benzodioxole core, which can then be used as a handle for further diversification of the molecule. worldresearchersassociations.com

Table 3: Huisgen 1,3-Dipolar Cycloaddition for Benzodioxole Elaboration

Feature Description Reference
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) worldresearchersassociations.comwikipedia.org
1,3-Dipole 5-(azidomethyl)-6-bromobenzo[d] nih.govnih.govdioxole worldresearchersassociations.comresearchgate.net
Dipolarophile Phenylacetylene worldresearchersassociations.com
Catalyst Copper(I) Iodide (CuI) worldresearchersassociations.comresearchgate.net
Product 1,4-disubstituted 1,2,3-triazole derivative worldresearchersassociations.com
Yield High (e.g., 82%) worldresearchersassociations.comresearchgate.net

Stereoselective Synthetic Routes to Chiral Analogues

The sec-butyl group in N-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine contains a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The synthesis of enantiomerically pure analogues is of significant interest, as different enantiomers of a molecule often exhibit distinct biological activities. The key to synthesizing these chiral analogues lies in the use of enantiomerically pure sec-butylamine. Several stereoselective strategies can be employed to obtain either the (R) or (S) enantiomer of this amine.

One of the most effective methods is enzymatic kinetic resolution . This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amine mixture, allowing for the separation of the unreacted enantiomer from the acylated product. researchgate.net For example, resolution of (±)-sec-butylamine using Candida antarctica lipase B (CAL-B) catalyzed acylation with long-chain fatty acid esters (like ethyl decanoate) in a solvent such as methyl t-butyl ether can yield (S)-sec-butylamine with very high enantiomeric excess. researchgate.net

Another powerful approach is the asymmetric hydrogenation of prochiral precursors like imines. nih.gov This method uses a chiral transition metal catalyst, often based on iridium or rhodium complexed with chiral phosphorus ligands, to hydrogenate a C=N double bond, creating the chiral amine with high enantioselectivity. nih.gov

Biocatalytic methods using engineered enzymes like transaminases, amine dehydrogenases, or imine reductases also offer highly efficient and sustainable routes to chiral amines. nih.gov Transaminases, for instance, can transfer an amino group to a prochiral ketone (2-butanone) with high stereoselectivity to produce a single enantiomer of sec-butylamine. nih.gov These biocatalytic approaches are gaining traction as they operate under mild, aqueous conditions. nih.gov

Once the desired enantiomer of sec-butylamine is obtained, it can be coupled with a suitable benzo[d] nih.govnih.govdioxole precursor (e.g., benzo[d] nih.govnih.govdioxole-5-carboxylic acid via amidation, or 5-halobenzo[d] nih.govnih.govdioxole via N-alkylation) to yield the target chiral analogue of N-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine.

Table 4: Summary of Stereoselective Routes to Chiral sec-Butylamine

Method Description Key Reagents/Catalysts Target Enantiomer Reference
Enzymatic Kinetic Resolution Selective acylation of one enantiomer from a racemic mixture. Candida antarctica Lipase B (CAL-B), Ethyl decanoate (S)-sec-butylamine researchgate.net
Asymmetric Hydrogenation Catalytic reduction of a prochiral imine derived from 2-butanone. Chiral transition metal complexes (e.g., Ir, Rh) with chiral ligands (R) or (S) depending on catalyst nih.gov
Biocatalytic Asymmetric Synthesis Reductive amination of 2-butanone using an engineered enzyme. Engineered Transaminases or Amine Dehydrogenases (R) or (S) depending on enzyme nih.gov

Advanced Spectroscopic and Chromatographic Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both Proton (¹H) and Carbon-13 (¹³C) NMR provide a detailed map of the molecular framework.

The ¹H NMR spectrum of N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine is expected to display distinct signals corresponding to each unique proton environment in the molecule. The characteristic chemical shifts (δ) are influenced by the electronic environment of the protons.

The spectrum would feature a highly characteristic singlet for the two protons of the methylenedioxy group (O-CH₂-O), typically appearing around δ 5.90 ppm. mdpi.com The aromatic region would show signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect a doublet around δ 6.6-6.7 ppm, a singlet or narrow doublet around δ 6.5 ppm, and a doublet of doublets around δ 6.2-6.3 ppm.

The sec-butyl group attached to the nitrogen atom would produce a set of signals in the aliphatic region of the spectrum. This includes a multiplet for the single methine proton (CH), a multiplet for the two diastereotopic methylene (B1212753) protons (CH₂), a triplet for the terminal methyl group (CH₃), and a doublet for the other methyl group (CH₃). A broad singlet corresponding to the amine proton (N-H) is also expected, the position of which can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H~ 6.65d (doublet)~ 8.0
Aromatic H~ 6.50d (doublet)~ 2.0
Aromatic H~ 6.25dd (doublet of doublets)J1 ≈ 8.0, J2 ≈ 2.0
O-CH₂-O~ 5.90s (singlet)N/A
N-HVariable (e.g., ~ 3.5)br s (broad singlet)N/A
N-CH (methine)~ 3.3 - 3.5m (multiplet)-
CH₂ (methylene)~ 1.4 - 1.6m (multiplet)-
CH-CH₃ (methyl)~ 1.1 - 1.2d (doublet)~ 6.5
CH₂-CH₃ (methyl)~ 0.9 - 1.0t (triplet)~ 7.5

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine. The molecule has 11 unique carbon environments, and thus 11 signals are expected in the spectrum.

The carbon of the methylenedioxy group (O-CH₂-O) is expected to resonate at approximately δ 101 ppm. The six aromatic carbons of the benzodioxole ring would appear in the range of δ 98 to δ 148 ppm. The four distinct carbons of the sec-butyl group would be observed in the aliphatic region, typically between δ 10 and δ 55 ppm. The chemical shifts of the parent amine, 1,3-benzodioxol-5-amine, serve as a reference for the benzodioxole core carbons. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-O~ 148.5
Aromatic C-O~ 142.0
Aromatic C-N~ 140.0
Aromatic C-H~ 108.5
Aromatic C-H~ 105.0
O-CH₂-O~ 101.0
Aromatic C-H~ 98.0
N-CH (methine)~ 50-55
CH₂ (methylene)~ 29-32
CH-CH₃ (methyl)~ 19-22
CH₂-CH₃ (methyl)~ 10-12

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine (C₁₁H₁₅NO₂), the calculated exact mass is 193.1103 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, with a measured m/z value extremely close to its calculated value of 194.1176.

Table 3: Predicted HRMS Data for N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine

ParameterValue
Molecular FormulaC₁₁H₁₅NO₂
Calculated Exact Mass (M)193.1103 Da
Ion Species[M+H]⁺
Calculated m/z for [M+H]⁺194.1176

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. In GC-MS analysis using electron ionization (EI), N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine would produce a molecular ion (M⁺) peak at m/z 193, corresponding to its molecular weight.

The fragmentation pattern is highly diagnostic. A primary fragmentation pathway for N-alkyl amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. For this compound, the most likely alpha-cleavage would be the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment ion at m/z 150. Another significant fragment would be the tropylium-like ion derived from the benzodioxole moiety at m/z 135. The parent amine, 1,3-benzodioxol-5-amine, shows a molecular ion at m/z 137. nih.gov

Table 4: Predicted Major Fragment Ions in GC-MS (EI) for N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine

m/zPredicted IdentityPredicted Fragmentation Pathway
193[M]⁺ (Molecular Ion)-
150[M - C₃H₇]⁺Alpha-cleavage (loss of propyl radical)
135[C₈H₇O₂]⁺Cleavage of N-alkyl bond, formation of benzodioxole-tropylium type ion

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar and thermally labile compounds. Using a soft ionization technique such as electrospray ionization (ESI), N-(sec-butyl)benzo[d] Current time information in Jefferson County, US.mdpi.comdioxol-5-amine is readily ionized. In positive ion mode, the primary species observed would be the protonated molecule [M+H]⁺ at m/z 194. This technique is highly sensitive and provides clear molecular weight confirmation, often with minimal fragmentation unless tandem MS (MS/MS) is employed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(sec-butyl)benzo[d] noaa.govtandfonline.comdioxol-5-amine, the IR spectrum provides definitive evidence for its key structural features, particularly the secondary amine, the benzodioxole ring system, and the alkyl group.

As a secondary amine, the most characteristic absorption is the N-H stretching vibration, which appears as a single, relatively weak to medium intensity band in the region of 3350-3310 cm⁻¹. orgchemboulder.comopenstax.org This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.compressbooks.pub Another important vibration for secondary amines is the N-H wag, a broad and strong band typically observed between 910-665 cm⁻¹. orgchemboulder.com

The aromatic nature of the compound is confirmed by several bands. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1650-1450 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically stronger than for aliphatic amines and is found in the 1335-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org

The presence of the benzodioxole moiety is indicated by the characteristic C-O-C stretching bands of the dioxole ring. The sec-butyl group will contribute C-H stretching absorptions in the 2960-2850 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Table 1. Predicted Infrared (IR) Absorption Bands for N-(sec-butyl)benzo[d] noaa.govtandfonline.comdioxol-5-amine
Wave Number (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3350-3310Secondary Amine (N-H)StretchWeak to Medium, Sharp
3100-3000Aromatic C-HStretchMedium
2960-2850Aliphatic C-H (sec-butyl)StretchStrong
1620-1580Aromatic C=CRing StretchMedium
1500-1450Aromatic C=CRing StretchMedium to Strong
1465Aliphatic C-H (CH₂)BendMedium
1380Aliphatic C-H (CH₃)BendMedium
1335-1250Aromatic C-NStretchStrong
1250-1020Dioxole C-O-CAsymmetric/Symmetric StretchStrong
910-665Secondary Amine (N-H)Wag (Out-of-plane bend)Strong, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of N-(sec-butyl)benzo[d] noaa.govtandfonline.comdioxol-5-amine in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is primarily determined by the benzodioxole ring system, which acts as the principal chromophore. tandfonline.com

The spectrum of benzodioxole derivatives typically shows characteristic absorption bands related to the π → π* transitions of the aromatic system. For the parent compound, 1,3-benzodioxole (B145889), these bands are observed around 240 nm and 290 nm. The presence of the amino group (-NH-sec-butyl) at the 5-position acts as an auxochrome. The lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring, which generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. libretexts.org This interaction increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the energy gap for electronic excitation. The polarity of the solvent can also influence the position of the absorption maxima. noaa.govbookpi.org

Table 2. Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax) for N-(sec-butyl)benzo[d] noaa.govtandfonline.comdioxol-5-amine in a Non-polar Solvent
Expected λmax (nm)Electronic TransitionAssociated Chromophore
~240-250π → πBenzene Ring
~290-310π → πSubstituted Benzodioxole System

Chromatographic Method Development for Purity and Separation

Chromatography is indispensable for assessing the purity of N-(sec-butyl)benzo[d] noaa.govtandfonline.comdioxol-5-amine and for its purification from reaction mixtures. Both high-performance liquid chromatography and flash chromatography are key techniques in this context.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound and for in-process monitoring of its synthesis. A reversed-phase HPLC (RP-HPLC) method is generally suitable for analyzing N-alkylated aromatic amines.

A typical RP-HPLC setup would involve a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net Given the basic nature of the amine, the pH of the mobile phase is a critical parameter. Operating at a neutral or slightly alkaline pH can suppress the protonation of the silica (B1680970) support's residual silanol (B1196071) groups, reducing peak tailing. Alternatively, an acidic modifier, such as formic acid or phosphoric acid, can be added to the mobile phase to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks. sielc.com Detection is typically achieved using a UV detector set at one of the compound's absorption maxima, for instance, around 290 nm.

Table 3. Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters
ParameterCondition
ColumnReversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA: 0.1% Formic Acid in Water B: Acetonitrile
GradientIsocratic or Gradient elution (e.g., starting with 30% B, increasing to 95% B)
Flow Rate1.0 mL/min
Column Temperature25-30 °C
DetectionUV at ~290 nm
Injection Volume10 µL

Flash Chromatography for Purification

Flash chromatography is a preparative technique used for the rapid purification of synthetic compounds. The purification of basic amines like N-(sec-butyl)benzo[d] noaa.govtandfonline.comdioxol-5-amine on standard silica gel can be challenging due to strong interactions between the basic amine and the acidic silanol groups on the silica surface, leading to poor separation and recovery. biotage.combiotage.com

To overcome this, several strategies can be employed. One common approach is to deactivate the silica gel by adding a small amount of a competing amine, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1%), to the eluent system (e.g., hexane/ethyl acetate). biotage.com This neutralizes the acidic sites and allows the target compound to elute more effectively. An alternative is to use a stationary phase that is less acidic, such as neutral alumina, or a specially treated amine-functionalized silica gel. biotage.comresearchgate.net These modified stationary phases show improved performance for the separation of basic compounds with standard non-polar solvent systems.

Table 4. Recommended Flash Chromatography Systems for Purification
SystemStationary PhaseTypical Mobile PhasePrinciple
Modified Normal-PhaseSilica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineThe added base neutralizes acidic silica sites, reducing analyte tailing and improving recovery.
Amine-Functionalized PhaseAmine-functionalized SilicaHexane/Ethyl AcetateThe modified surface is less acidic, allowing for efficient elution of basic compounds without mobile phase additives. biotage.com
Alternative Normal-PhaseNeutral AluminaHexane/Ethyl Acetate or Dichloromethane/MethanolAlumina is less acidic than silica and can be effective for purifying acid-sensitive or basic compounds.

Chemical Reactivity and Mechanistic Investigations of the Benzo D 1 2 Dioxole Amine Scaffold

Electrophilic Substitution Reactions on the Benzo[d]rsc.orgorganic-chemistry.orgdioxole Ring

The benzo[d] rsc.orgorganic-chemistry.orgdioxole ring system is inherently electron-rich due to the electron-donating effects of the two ether-like oxygen atoms in the dioxole ring. This effect is further amplified by the amino group at the C-5 position, which is a strong activating group. Consequently, the aromatic ring is highly susceptible to electrophilic aromatic substitution. The directing effects of the dioxole and amine groups work in concert to primarily direct incoming electrophiles to the positions ortho and para to the amine group. Given the structure of n-(sec-butyl)benzo[d] rsc.orgorganic-chemistry.orgdioxol-5-amine, the most activated and sterically accessible position for electrophilic attack is C-6.

A common example of this type of reaction is nitration. To prevent undesired oxidation of the amine, the nitrogen is typically protected first, for instance, through acetylation. The protected derivative can then be nitrated, with the reaction favoring the 6-nitro isomer due to the combined directing effects and steric factors. This regioselectivity is crucial in the synthesis of more complex derivatives.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Major Product Position Notes
Nitration HNO₃/H₂SO₄ (with protected amine) 6-position Amine protection is necessary to prevent oxidation and control regioselectivity.
Halogenation Br₂ in Acetic Acid 6-position The high activation of the ring allows for mild halogenation conditions.

Oxidation and Reduction Pathways of Functional Groups

The functional groups within the n-(sec-butyl)benzo[d] rsc.orgorganic-chemistry.orgdioxol-5-amine scaffold present distinct pathways for oxidation and reduction. The secondary amine can be oxidized, though this can lead to complex product mixtures. The benzodioxole ring itself can exhibit antioxidant properties, a characteristic noted in related phenolic structures. nih.govontosight.ai

From a synthetic perspective, reduction reactions are highly relevant, particularly for the preparation of the parent amine. The synthesis of 1,3-benzodioxol-5-amine derivatives often starts from the corresponding nitro compound, 5-nitro-1,3-benzodioxole. The nitro group can be readily reduced to a primary amine through various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using metal catalysts in acidic media. ontosight.ai This primary amine can then be further functionalized, for example, via reductive amination with butan-2-one to yield the target n-(sec-butyl) derivative.

Table 2: Common Oxidation and Reduction Reactions

Reaction Type Functional Group Reagents Product
Reduction Nitro (on precursor) H₂, Pd/C or Sn/HCl Amine
Oxidation Secondary Amine Mild Oxidizing Agents Can lead to nitrones or other oxidation products.

Nucleophilic Substitution Reactions Involving Amine or Halogenated Precursors

The amine group of n-(sec-butyl)benzo[d] rsc.orgorganic-chemistry.orgdioxol-5-amine is nucleophilic and can readily participate in substitution reactions. It can react with a variety of electrophiles, including alkyl halides and acyl chlorides, to form tertiary amines and amides, respectively.

Alternatively, nucleophilic aromatic substitution (SNAr) can be performed on halogenated precursors. For instance, a halogen atom (e.g., Cl, Br) at the C-6 position of the benzodioxole ring, particularly if activated by an adjacent electron-withdrawing group like a nitro group, can be displaced by a strong nucleophile. While the parent amine itself is an electron-donating group and does not activate the ring for SNAr, its precursors can be designed for such reactions. The vicarious nucleophilic substitution (VNS) of hydrogen is another pathway for amination in electron-deficient systems, though it is less common for this electron-rich scaffold. nih.gov

Mechanistic Aspects of C-N Bond Formation and Cleavage Reactions

C-N Bond Formation: The formation of the C5-N bond in the title compound is a critical synthetic step. A powerful and widely used method for forming such aryl-amine bonds is the Buchwald-Hartwig cross-coupling reaction. tcichemicals.com This palladium-catalyzed reaction couples an aryl halide (or triflate) with an amine. In this context, 5-bromo-1,3-benzodioxole could be coupled with sec-butylamine (B1681703) in the presence of a palladium catalyst and a suitable base to form n-(sec-butyl)benzo[d] rsc.orgorganic-chemistry.orgdioxol-5-amine.

C-N Bond Cleavage: The cleavage of the aryl C-N bond is challenging due to its strength but can be achieved under specific conditions. Transition-metal catalysis is a primary strategy for activating and cleaving these inert bonds. rsc.org Mechanisms often involve the oxidative addition of the C-N bond to a low-valent metal center. rsc.org Other methods include reductive cleavage, where electron transfer to the molecule initiates bond scission, and photoinduced cleavage. organic-chemistry.orgresearchgate.net For instance, a photoinduced oxidative N-dealkylation method has been developed for aryl tertiary amines, which proceeds under mild conditions. organic-chemistry.org

Table 3: Mechanisms for C-N Bond Transformations

Transformation Method General Mechanism Key Features
Formation Buchwald-Hartwig Coupling Palladium-catalyzed cross-coupling of an aryl halide and an amine. Wide substrate scope and functional group tolerance. tcichemicals.com
Cleavage Transition-Metal Catalysis Oxidative addition of the C-N bond to a low-valent metal complex. rsc.org Enables further functionalization at the carbon or nitrogen atom. rsc.org
Cleavage Reductive Detritylation Reaction with lithium powder and a catalytic electron carrier. organic-chemistry.org Applicable for specific protecting groups.

| Cleavage | Photochemical | Electron transfer from a borate (B1201080) anion to an acceptor excited state, leading to homolytic C-N scission. researchgate.net | Provides spatial and temporal control over the cleavage process. researchgate.net |

Reactions at the Secondary Amine Nitrogen

The nitrogen atom in a secondary amine is a versatile reaction center. Its lone pair of electrons makes it nucleophilic, and the N-H proton can be removed by a base, enhancing its reactivity. Common reactions include:

Alkylation: Reaction with alkyl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.

Condensation: Reaction with aldehydes or ketones to form enamines or, if followed by reduction, tertiary amines. The amino group readily reacts with various functional groups like succinimidyl esters or aldehydes. interchim.fr

These reactions are fundamental in synthetic chemistry for modifying the properties of the parent amine or for building more complex molecular architectures.

In Vitro Biological Target Interaction and Functional Studies

Enzyme Inhibition and Modulation Studies

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a key regulator of cholesterol metabolism. researchgate.net It functions by binding to low-density lipoprotein receptors (LDLRs) on the surface of liver cells, leading to their degradation. researchgate.netnih.gov This process reduces the number of LDLRs available to clear LDL cholesterol ("bad cholesterol") from the bloodstream. Inhibition of the interaction between PCSK9 and LDLR is a therapeutic strategy for lowering LDL cholesterol levels. researchgate.netnih.gov While research has been conducted on derivatives of phenylbenzo[d] nih.govnih.govdioxole as potential inhibitors of the PCSK9/LDLR interaction nih.govtandfonline.com, specific studies detailing the inhibitory activity of N-(sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine in cellular models were not identified.

The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. cornell.eduembopress.org It is responsible for cleaving the viral polyprotein to release individual non-structural proteins that are necessary for forming the viral replication complex. embopress.org Additionally, PLpro can remove ubiquitin and ISG15 protein modifications from host cell proteins, which helps the virus evade the host's innate immune response. cornell.edunih.gov Due to these crucial roles, PLpro is considered an attractive target for antiviral drug development. cornell.edu However, a review of available literature did not yield specific data on the inhibition of human coronavirus PLpro by N-(sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine.

Vascular endothelial growth factor receptors (VEGFRs) are receptor tyrosine kinases that play a critical role in angiogenesis, the formation of new blood vessels. nih.govtocris.com The binding of vascular endothelial growth factor (VEGF) to its receptors, particularly VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), initiates signaling cascades that lead to the proliferation and migration of endothelial cells. nih.govtocris.com Inhibiting the kinase activity of VEGFRs is an established strategy in cancer therapy to block tumor angiogenesis. nih.gov Although some research has indicated that a benzo nih.govnih.govdioxol-5-yl functional group can contribute to VEGFR-2 inhibitory activity in certain molecular scaffolds nih.gov, specific kinase inhibition data for N-(sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine against VEGFR1 and VEGFR2 is not available in the reviewed literature.

Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) and other similar compounds. nih.govnih.gov This process uses S-adenosyl-l-methionine (SAM) as a methyl donor. nih.gov Overexpression of NNMT has been linked to various diseases, including metabolic disorders and certain cancers, making it a potential therapeutic target. nih.govnih.gov Researchers have developed various small-molecule inhibitors of NNMT, often designed to mimic the substrates or the transition state of the reaction. nih.govrsc.org Despite the investigation into a wide range of chemical structures as NNMT inhibitors, specific studies on the inhibitory potential of N-(sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine could not be located.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of cell division (mitosis). nih.gov Aurora A is involved in centrosome maturation and separation, while Aurora B is crucial for chromosome segregation and cytokinesis. nih.govfrontiersin.org Overexpression of these kinases is common in many human cancers, and their inhibition can lead to mitotic arrest and cell death (apoptosis). nih.govfrontiersin.org Consequently, Aurora kinases are important targets for cancer drug discovery. While numerous compounds have been developed and studied as Aurora kinase inhibitors nih.govfrontiersin.org, there is no specific published data on the activity of N-(sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine against this enzyme family.

Receptor Agonist and Antagonist Studies

A comprehensive search of scientific databases and literature did not yield any studies concerning the agonist or antagonist activities of N-(sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine on any specific receptors.

Auxin Receptor TIR1 Agonism in Plant Systems (e.g., Arabidopsis thaliana, Oryza sativa)

While n-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine itself has not been the direct subject of studies on auxin activity, derivatives built upon the benzo[d] nih.govnih.govdioxol-5-amine scaffold have been designed and synthesized as potent agonists for the auxin receptor, Transport Inhibitor Response 1 (TIR1). Research has focused on a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, which were developed through computer-aided drug discovery approaches targeting the TIR1 receptor.

Table 1: Activity of Representative Benzo[d] nih.govnih.govdioxole Derivatives on Plant Systems

Compound ClassTarget Organism(s)Observed EffectMechanism of Action
N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamidesArabidopsis thaliana, Oryza sativaPromotes root growthAgonist of Auxin Receptor TIR1

Modulation of Cellular Transporters and Efflux Pumps (e.g., P-glycoprotein/MDR1/ABCB1)

The benzo[d] nih.govnih.govdioxol-5-amine framework is present in molecules investigated for their ability to modulate the activity of P-glycoprotein (P-gp, also known as MDR1 or ABCB1). P-gp is a critical efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapy agents out of the cell, thereby reducing their efficacy. austinpublishinggroup.com

Research into a series of 3-arylamino N-aryl thiophene (B33073) 2-carboxamides led to the identification of compounds capable of overcoming cancer chemoresistance. One such derivative, 3-(Benzo[d] nih.govnih.govdioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, demonstrated inhibitory activity against P-gp efflux pumps. Studies showed that the combination of this compound with the chemotherapeutic drug doxorubicin (B1662922) resulted in a significant enhancement of doxorubicin's anticancer activity in human colorectal carcinoma LS180 cells. This potentiation was evidenced by an improved IC50 value for doxorubicin, increased activity of the apoptosis-executing enzyme caspase-3, and a significant reduction in the colony formation ability of the cancer cells. The ability of such compounds to dually inhibit angiogenesis-related receptors and P-gp efflux pumps demonstrates the potential of the benzo[d] nih.govnih.govdioxol-5-amine scaffold in developing agents that can reverse cancer chemoresistance.

Investigations of Specific Intracellular Pathways in Cellular Models

Tubulin Interaction and Microtubule Assembly Modulation

There is currently no scientific literature available that directly investigates the interaction of n-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine or its closely related analogues with tubulin or their effects on microtubule assembly. Microtubule targeting agents typically function by binding to specific sites on the αβ-tubulin heterodimer, which can either inhibit polymerization or prevent depolymerization, ultimately disrupting the dynamic instability of microtubules. nih.govnih.gov Without experimental data, any potential activity of n-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine on this pathway remains speculative.

Cell Cycle Regulation

Direct studies on the effect of n-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine on cell cycle regulation have not been reported. It is well-established that compounds interfering with microtubule dynamics can lead to cell cycle arrest, typically at the G2/M phase, by disrupting the formation of the mitotic spindle. nih.gov However, as no evidence links the subject compound or its close derivatives to tubulin interaction, a role in cell cycle regulation has not been demonstrated.

Apoptosis Induction Mechanisms (e.g., Mitochondrial Pathways)

While direct studies on n-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine are absent, related heterocyclic derivatives have been shown to induce apoptosis in cancer cells, often through the mitochondrial intrinsic pathway. nih.govnih.gov This pathway is a central mechanism for programmed cell death, governed by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. ukrbiochemjournal.org

The induction of apoptosis by related compounds involves several key events:

Generation of Reactive Oxygen Species (ROS): An accumulation of intracellular ROS can disrupt the integrity of the mitochondrial membrane. nih.govnih.gov

Mitochondrial Depolarization: The loss of mitochondrial transmembrane potential is a critical step, leading to the release of pro-apoptotic factors like cytochrome c.

Modulation of Bcl-2 Family Proteins: Studies on related thiazole (B1198619) derivatives show an increase in the levels of pro-apoptotic proteins and a decrease in anti-apoptotic Bcl-2 levels. ukrbiochemjournal.org

Caspase Activation: The release of mitochondrial factors triggers the activation of a cascade of caspase enzymes, including the key executioner caspase-3, which cleaves essential cellular proteins, leading to the dismantling of the cell. ukrbiochemjournal.org

These findings suggest that the broader chemical class to which n-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine belongs may possess pro-apoptotic properties mediated through the mitochondrial pathway.

Table 2: Effects of Related Heterocyclic Derivatives on Key Apoptotic Proteins

ProteinFunctionObserved Effect of Related Compounds
BaxPro-apoptoticUpregulation
Bcl-2Anti-apoptoticDownregulation
Caspase-3Executioner CaspaseActivation / Cleavage

Uranium and Vanadium Binding Studies of Related Compounds

Direct studies on the metal-binding properties of n-(Sec-butyl)benzo[d] nih.govnih.govdioxol-5-amine are not available. However, the primary amine group in the parent compound, benzo[d] nih.govnih.govdioxol-5-amine, makes it a suitable precursor for the synthesis of Schiff base ligands. These ligands are known for their ability to form stable complexes with various transition metals, including uranium and vanadium.

Research has shown that Schiff base ligands can effectively coordinate with dioxo-uranium(VI) and dioxo-vanadium(V) ions. researchgate.netnih.goveurjchem.com The resulting complexes have been characterized for their structural and physicochemical properties. Vanadium complexes with Schiff-base ligands, for instance, have been investigated for their potential biological activities, including insulin-mimetic properties. nih.govmdpi.com The formation of these metal complexes typically involves the coordination of the metal ion with nitrogen and oxygen donor atoms from the Schiff base ligand, creating stable structures. researchgate.net This body of research indicates that derivatives of benzo[d] nih.govnih.govdioxol-5-amine, such as Schiff bases, are capable of acting as ligands for complexing f-block and d-block metals like uranium and vanadium.

Research on Derivatives and Analogues of N Sec Butyl Benzo D 1 2 Dioxol 5 Amine

Exploration of Diverse Side Chain Modifications

The amine group and its sec-butyl substituent in N-(Sec-butyl)benzo[d] nih.goviucr.orgdioxol-5-amine serve as a primary target for chemical modification. Research has focused on synthesizing derivatives with varied N-alkyl and N-acyl groups, as well as incorporating more complex heterocyclic systems to explore the chemical space and potential applications.

One area of investigation involves the synthesis of amide and sulfonamide analogues. For instance, N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide was designed as an analogue of capsaicin (B1668287) by replacing the amide bond with a sulfonamide bond, a common bioisosteric modification. nih.gov This particular compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line. nih.gov In other work, a series of 3-(benzo[d] nih.goviucr.orgdioxol-5-yl)-N-(substituted benzyl)propanamides were designed and synthesized to act as synergists with fluconazole (B54011) against resistant Candida albicans. nih.gov

Another strategy involves attaching larger, more complex moieties to the amine nitrogen or the benzodioxole ring. Researchers have synthesized novel derivatives by incorporating amino acid moieties into the side chain. researchgate.net This was achieved by condensing (6-nitro-benzo[l,3]dioxole-5-il) acetic acid with various α-amino acids. researchgate.net Furthermore, the synthesis of purine-based derivatives, such as 8-Benzo nih.goviucr.orgDioxol-5-ylmethyl-9-butyl-2-fluoro-9h-purin-6-ylamine, highlights the integration of the benzodioxole motif with other biologically relevant scaffolds. drugbank.com

The development of heterocyclic derivatives has also been a fruitful area of research. New 1,3-benzodioxole (B145889) derivatives featuring a 1,2,3-triazole ring have been prepared via a Huisgen 1,3-dipolar cycloaddition reaction, followed by Suzuki-Miyaura coupling to introduce further diversity. worldresearchersassociations.comresearchgate.net This approach allows for the creation of a wide array of substituted triazole derivatives connected to the benzodioxole core. worldresearchersassociations.com Similarly, researchers have synthesized N-substituted (Z)-5-(benzo[d] nih.goviucr.orgdioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives as potent anticonvulsant agents, demonstrating that modifications extending from the core ring can lead to significant biological activity. nih.gov

Table 1: Examples of Side Chain Modifications on the Benzo[d] nih.goviucr.orgdioxol-5-amine Scaffold

Derivative ClassSpecific ExampleSynthetic ApproachReference
SulfonamidesN-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamideBioisosteric replacement of amide with sulfonamide nih.gov
Propanamides3-(Benzo[d] nih.goviucr.orgdioxol-5-yl)-N-benzylpropanamideAmide bond formation nih.gov
Amino Acid ConjugatesDerivatives of (6-nitro-benzo[l,3]dioxole-5-il) acetic acid with amino acidsCondensation using DCC and HOBt researchgate.net
Purines8-Benzo nih.goviucr.orgDioxol-5-ylmethyl-9-butyl-2-fluoro-9h-purin-6-ylamineMulti-step synthesis involving purine (B94841) core construction drugbank.com
Triazoles1-((6-bromobenzo[d] nih.goviucr.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleHuisgen 1,3-dipolar cycloaddition ("click chemistry") worldresearchersassociations.com
Thioxothiazolidinones(Z)-5-(benzo[d] nih.goviucr.orgdioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivativesCondensation reaction nih.gov

Variations in the Benzo[d]nih.goviucr.orgdioxole Core Structure

Alterations to the benzo[d] nih.goviucr.orgdioxole core are a key strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. This can involve substitution on the aromatic portion of the ring system or complete replacement of the core with a bioisostere.

Substitution on the benzene (B151609) ring of the benzodioxole moiety is a common approach to fine-tune activity. For example, the synthesis of various benzodioxole derivatives often starts with a substituted precursor, such as 6-bromobenzo[d] nih.goviucr.orgdioxol-5-carbaldehyde or (6-bromobenzo[d] nih.goviucr.orgdioxol-5-yl)methanol. worldresearchersassociations.comfishersci.com These halogenated intermediates are versatile handles for introducing a wide range of substituents via cross-coupling reactions, like the Suzuki-Miyaura coupling, allowing for the synthesis of diverse biaryl structures. worldresearchersassociations.comresearchgate.net

A more fundamental modification involves the bioisosteric replacement of the entire benzodioxole ring system. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit comparable biological responses. cambridgemedchemconsulting.com The goal of such a replacement is often to improve metabolic stability, alter pharmacokinetics, or circumvent toxicity issues. cambridgemedchemconsulting.com For instance, the vanillyl group in capsaicin was replaced with a benzodioxole group in the design of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, demonstrating the interchangeability of these motifs. nih.gov

While direct bioisosteric replacements for the benzo[d] nih.goviucr.orgdioxole core in N-(Sec-butyl)benzo[d] nih.goviucr.orgdioxol-5-amine are not extensively documented in isolation, the principles of bioisosterism suggest several possibilities. For example, the 3,4-dimethoxyphenyl group is a well-known bioisostere for the benzodioxole moiety. Other potential replacements could include bicyclic scaffolds like 2-oxabicyclo[2.2.2]octane or various heterocyclic rings that mimic the shape and electronic properties of the original core. enamine.net The benzo[d] nih.goviucr.orgdioxole structure itself is a core feature in a wide range of natural products, including many benzylisoquinoline alkaloids like aporphines and coptisines, underscoring its importance as a stable and versatile pharmacophore. rsc.org

Table 2: Strategies for Modifying the Benzo[d] nih.goviucr.orgdioxole Core

Modification StrategyExample/ConceptRationaleReference
Aromatic SubstitutionUse of 6-bromo-1,3-benzodioxole intermediates for Suzuki-Miyaura couplingAllows for the introduction of diverse aryl or heteroaryl substituents to modulate properties. worldresearchersassociations.comresearchgate.net
Bioisosteric ReplacementReplacement of a vanillyl group with a benzodioxole groupTo create novel analogues with potentially improved properties while maintaining the core pharmacophore structure. nih.gov
Conceptual Bioisosteres3,4-Dimethoxyphenyl groupA classic, well-established bioisostere for the methylenedioxy group. cambridgemedchemconsulting.com
Conceptual BioisosteresSaturated bicyclic scaffolds (e.g., 2-oxabicyclo[2.2.2]octane)Can improve physicochemical properties like solubility and metabolic stability. enamine.net

Hybrid Molecules Incorporating the Benzo[d]nih.goviucr.orgdioxol-Amine Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with enhanced affinity, dual modes of action, or improved pharmacokinetic profiles. The benzo[d] nih.goviucr.orgdioxol-amine moiety has been successfully incorporated into various hybrid molecules.

One notable example is the creation of benzo[d] nih.goviucr.orgdioxoles-fused 1,4-thiazepines. nih.gov This work was based on the rationale that combining the benzodioxole core with the 1,4-thiazepine ring, both of which are known to exhibit antitumor activities, could result in synergistic effects. A series of these hybrid compounds were synthesized via a one-pot condensation reaction and evaluated for their anti-proliferative activities against human cancer cell lines. The results showed that some of the hybrid molecules were significantly more potent than the standard drug 5-Fluorouracil. nih.gov

Another application of molecular hybridization involves linking the benzodioxole scaffold to other heterocyclic systems known for their biological relevance. As mentioned previously, researchers have used click chemistry and Suzuki-Miyaura coupling reactions to synthesize complex molecules where a 1,2,3-triazole ring acts as a linker between the benzodioxole core and various other aromatic or heterocyclic systems (e.g., isoxazole, pyridine, quinoline). worldresearchersassociations.comresearchgate.net This modular approach allows for the systematic exploration of structure-activity relationships by easily varying the peripheral substituents. researchgate.net

Table 3: Examples of Hybrid Molecules Based on the Benzo[d] nih.goviucr.orgdioxol-Amine Moiety

Hybrid StructureCombined PharmacophoresSynthetic StrategyReference
Benzo[d] nih.goviucr.orgdioxoles-fused 1,4-thiazepinesBenzo[d] nih.goviucr.orgdioxole and 1,4-thiazepineOne-pot condensation of 3,4-methylenedioxyaniline, aldehydes, and α-mercaptocarboxylic acids nih.gov
Triazole-linked BiarylsBenzo[d] nih.goviucr.orgdioxole, 1,2,3-triazole, and various (hetero)aryl groupsClick chemistry followed by Suzuki-Miyaura coupling worldresearchersassociations.comresearchgate.net
Capsaicin AnalogueBenzo[d] nih.goviucr.orgdioxole and Benzenesulfonamide (B165840)Bioisosteric design and sulfonamide synthesis nih.gov

Current Challenges and Future Research Directions

Development of Novel and Efficient Synthetic Routes

A primary challenge in the study of n-(sec-butyl)benzo[d] researchgate.netmdpi.comdioxol-5-amine is the absence of well-established and optimized synthetic protocols. While the synthesis of related N-alkylated aromatic amines is common, the introduction of a sec-butyl group presents specific steric and regioselective challenges.

One of the most promising and widely used methods for the N-alkylation of amines is reductive amination . masterorganicchemistry.com This approach would involve the reaction of 1,3-benzodioxol-5-amine with butanone in the presence of a reducing agent. A variety of reducing agents could be employed, each with its own advantages and drawbacks, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org For instance, a described synthesis for a related compound, N-sec-butyl 3-(1-methoxyeth-1-yl)aniline, utilizes platinum on carbon as a catalyst for hydrogenation. prepchem.com A similar strategy could be adapted for the target compound.

Future research in this area should focus on a systematic evaluation of different reductive amination conditions to optimize the yield and purity of n-(sec-butyl)benzo[d] researchgate.netmdpi.comdioxol-5-amine. This would include screening various catalysts, solvents, and reaction temperatures. Furthermore, the development of chromatographic methods for the purification and analysis of the final product and any potential byproducts is crucial.

Another potential synthetic route is the direct N-alkylation of 1,3-benzodioxol-5-amine with a sec-butyl halide. However, this method is often plagued by issues of over-alkylation, leading to the formation of di- and tri-substituted products. masterorganicchemistry.com Overcoming this challenge would require careful control of reaction stoichiometry and the exploration of protecting group strategies.

The table below outlines potential synthetic routes and areas for future optimization.

Synthetic RouteReagentsPotential AdvantagesKey Challenges & Future Research
Reductive Amination 1,3-benzodioxol-5-amine, Butanone, Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C)High selectivity for mono-alkylation, mild reaction conditions.Optimization of reducing agent and catalyst, development of purification methods.
Direct N-Alkylation 1,3-benzodioxol-5-amine, 2-halobutane (e.g., 2-bromobutane)Simpler one-step procedure.Control of over-alkylation, investigation of phase-transfer catalysts.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful toolkit for predicting the properties and potential biological activity of novel compounds, thereby guiding experimental research. For n-(sec-butyl)benzo[d] researchgate.netmdpi.comdioxol-5-amine, where experimental data is scarce, in silico approaches are particularly valuable.

Quantitative Structure-Activity Relationship (QSAR) studies on related 1,3-benzodioxole (B145889) derivatives have been used to correlate molecular structure with activities such as corrosion inhibition. researchgate.net Similar methodologies could be applied to predict the potential biological activities of n-(sec-butyl)benzo[d] researchgate.netmdpi.comdioxol-5-amine. This would involve building a dataset of structurally similar compounds with known activities and then developing a mathematical model to predict the activity of the target compound based on its molecular descriptors.

Molecular docking simulations could be employed to predict the binding affinity of n-(sec-butyl)benzo[d] researchgate.netmdpi.comdioxol-5-amine to various biological targets. The benzo[d] researchgate.netmdpi.comdioxole scaffold is present in numerous biologically active molecules, and identifying potential protein targets for this specific derivative could open up new avenues for pharmacological research.

Future computational work should focus on:

Developing robust QSAR models: This requires the curation of high-quality datasets of related compounds and the application of various machine learning algorithms to build predictive models.

Performing large-scale virtual screening: Docking n-(sec-butyl)benzo[d] researchgate.netmdpi.comdioxol-5-amine against a library of protein structures to identify potential biological targets.

Investigating metabolic pathways: Using computational tools to predict the metabolic fate of the compound, which is crucial for understanding its potential pharmacokinetic profile.

Elucidation of Broader Biological Target Landscapes

The benzo[d] researchgate.netmdpi.comdioxole moiety is a common feature in a wide range of biologically active compounds, including natural products and synthetic drugs. Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer and antioxidant agents. najah.edu However, the specific biological targets of n-(sec-butyl)benzo[d] researchgate.netmdpi.comdioxol-5-amine have not been elucidated.

Future research should aim to screen this compound against a diverse panel of biological assays to identify any potential pharmacological activity. This could include assays for:

Antimicrobial activity: N-substituted heterocyclic compounds have shown promise as antimicrobial agents. nih.gov

Anticancer activity: The antiproliferative effects of some benzodioxole derivatives have been documented. nih.gov

Enzyme inhibition: Many drugs exert their effects by inhibiting specific enzymes.

A systematic screening approach, coupled with the computational predictions discussed in the previous section, would be the most efficient way to explore the biological target landscape of this compound. Any identified "hits" would then warrant further investigation to determine the mechanism of action and potential for therapeutic development.

Exploration of New Academic Applications for the Scaffold

Beyond its potential biological activity, the n-(sec-butyl)benzo[d] researchgate.netmdpi.comdioxol-5-amine scaffold could serve as a valuable building block in synthetic and medicinal chemistry. The primary amine provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of more complex derivatives.

Future academic research could explore the use of this compound in:

The synthesis of novel ligands: The nitrogen atom can be incorporated into chelating structures for the complexation of metal ions, which could have applications in catalysis or materials science.

The development of chemical probes: By attaching fluorescent or other reporter groups, derivatives of n-(sec-butyl)benzo[d] researchgate.netmdpi.comdioxol-5-amine could be used to study biological processes.

The creation of new materials: The aromatic and heterocyclic nature of the scaffold could be exploited in the design of organic materials with interesting electronic or photophysical properties.

The exploration of these academic applications would not only expand the utility of this specific compound but also contribute to the broader understanding of the chemical reactivity and potential of the benzo[d] researchgate.netmdpi.comdioxole scaffold.

Q & A

(Basic) What are the optimal synthetic routes for N-(sec-butyl)benzo[d][1,3]dioxol-5-amine, and how do reaction conditions influence yield?

The synthesis of N-alkylated benzo[d][1,3]dioxol-5-amine derivatives typically involves catalytic amination or multi-step coupling reactions. For example, iron-catalyzed radical pathways have been used to synthesize analogous compounds, where olefins react with amines under controlled conditions (e.g., 60% yield for N-(tert-butyl)benzo[d][1,3]dioxol-5-amine using hexanes/EtOAc solvent systems) . Key parameters include catalyst choice (e.g., Pt/C for methylation ), solvent polarity, and temperature. Optimizing stoichiometry (e.g., 2.5 equiv. of amine in copper-catalyzed carbonylative reactions ) and purification methods (e.g., flash chromatography ) can significantly improve yields.

(Advanced) How can researchers resolve discrepancies in reported yields for similar benzo[d][1,3]dioxol-5-amine derivatives synthesized under varying catalytic conditions?

Discrepancies often arise from differences in catalyst loading, solvent systems, or substrate activation. For instance, Pt/C-catalyzed methylation of benzo[d][1,3]dioxol-5-amine with formic acid achieved 55% yield , whereas iron-catalyzed methods yielded 60% for tert-butyl derivatives . Systematic comparison should involve:

  • Controlled variable testing : Isolate factors like catalyst type (Pt vs. Fe), reducing agents (PhSiH3 vs. HCO2H), and reaction time.
  • Mechanistic studies : Probe electronic effects of substituents (e.g., electron-withdrawing dioxole vs. alkyl groups) using DFT calculations or kinetic isotope effects.
  • By-product analysis : Use LC-MS or NMR to identify side products (e.g., over-alkylation) and adjust stoichiometry accordingly .

(Basic) What analytical techniques are critical for characterizing the molecular structure of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., δ 1.24 ppm for tert-butyl protons ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ 194.1176 for C11H16NO2 ).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, as demonstrated for structurally related compounds .

(Advanced) How does the electronic nature of substituents on the benzo[d][1,3]dioxole ring affect the compound's reactivity in amination reactions?

The dioxole moiety exerts electron-withdrawing effects, which can deactivate the aromatic ring toward electrophilic substitution but enhance nucleophilic amination. For example:

  • Electron-donating groups (e.g., methoxy) increase amine nucleophilicity, improving coupling yields in copper-catalyzed reactions .
  • Steric effects : Bulky sec-butyl groups may hinder access to the amine, reducing reactivity compared to smaller alkyl chains.
  • Substituent positioning : Para-substituted derivatives (relative to the amine) show higher stability in radical-mediated syntheses due to reduced steric clash .

(Advanced) What strategies can be employed to improve the regioselectivity in multi-step syntheses involving benzo[d][1,3]dioxol-5-amine derivatives?

  • Protecting groups : Temporarily block reactive sites (e.g., using Boc groups for amines) to direct coupling to specific positions .
  • Catalyst tuning : Use chiral ligands or transition metals (e.g., Pd or Cu) to enforce stereochemical control, as seen in enantioselective aminations .
  • Computational modeling : Predict regioselectivity using molecular docking or DFT studies, especially for derivatives targeting enzyme active sites .

(Basic) What in vitro models are appropriate for preliminary evaluation of the biological activity of this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., CK1δ/ε) using fluorometric assays, as done for difluoro-dioxolo-benzimidazole derivatives .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects via MTT or ATP-based luminescence .
  • Receptor binding studies : Screen for interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) via radioligand displacement assays .

(Advanced) How can researchers address conflicting data on the stability of N-alkylated benzo[d][1,3]dioxol-5-amine derivatives under acidic or oxidative conditions?

  • Stress testing : Expose compounds to accelerated degradation conditions (e.g., 0.1 M HCl or H2O2) and monitor decomposition via HPLC .
  • Isotope labeling : Use ¹⁸O or deuterated solvents to trace hydrolysis pathways of the dioxole ring .
  • Computational stability prediction : Apply QSPR models to correlate substituent effects (e.g., alkyl chain length) with stability .

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